1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone
Description
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone is a symmetrically substituted anthraquinone derivative featuring two (2-(3,4-dimethoxyphenyl)ethyl)amino groups at the 1- and 4-positions of the anthraquinone core. The compound combines the planar aromatic structure of anthraquinone with methoxy-functionalized ethylamino side chains, which likely enhance solubility and modulate electronic properties.
Properties
CAS No. |
65271-76-3 |
|---|---|
Molecular Formula |
C34H34N2O6 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
1,4-bis[2-(3,4-dimethoxyphenyl)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O6/c1-39-27-13-9-21(19-29(27)41-3)15-17-35-25-11-12-26(36-18-16-22-10-14-28(40-2)30(20-22)42-4)32-31(25)33(37)23-7-5-6-8-24(23)34(32)38/h5-14,19-20,35-36H,15-18H2,1-4H3 |
InChI Key |
KKQFYAVZLHDHDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC(=C(C=C4)OC)OC)C(=O)C5=CC=CC=C5C3=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves multiple steps. One common method includes the reaction of anthraquinone with 2-(3,4-dimethoxyphenyl)ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield . Industrial production methods may involve large-scale synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer drugs .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Anthraquinone Derivatives
Methoxy-Substituted Derivatives
- 1,4-Bis[(4-methoxyphenyl)amino]-9,10-anthracenedione (CAS 2944-30-1): Structure: Methoxy groups directly attached to the phenyl ring, lacking the ethyl spacer present in the target compound . Molecular Weight: 450.49 g/mol .
Hydroxyethylamino Derivatives
- 1,4-Bis((2-hydroxyethyl)amino)anthraquinone (CAS 5633-44-3): Structure: Hydroxyethylamino groups at 1,4-positions . Molecular Weight: 326.35 g/mol . Properties: Hydrophilicity is increased due to hydroxyl groups, favoring aqueous solubility. This contrasts with the target compound’s methoxy-ethyl groups, which balance lipophilicity and solubility .
Long-Chain Alkyl Derivatives
- 1,4-Bis(octylamino)anthraquinone (CAS 86302-54-7): Structure: Octyl chains introduce significant hydrophobicity . Molecular Weight: 462.68 g/mol . Properties: Enhanced membrane permeability but reduced solubility in polar solvents compared to the target compound.
Physicochemical Properties
*Estimated based on structural similarity.
Key Research Findings and Contrasts
Substituent Effects on Solubility: Methoxy groups (target compound) enhance solubility in organic solvents compared to purely hydrophobic derivatives (e.g., octylamino) . Hydroxyethylamino analogs show superior aqueous solubility but lower membrane permeability .
Biological Performance: NSC 301739’s hydroxyethylamino groups conferred potent antitumor activity but also toxicity . The target compound’s methoxy groups may mitigate toxicity while retaining efficacy.
Synthetic Challenges :
- Bulky substituents (e.g., dimethoxyphenylethyl) require longer reaction times and polar aprotic solvents (e.g., DMSO) .
Biological Activity
1,4-Bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone (CAS Number: 65271-76-3) is a synthetic compound belonging to the anthraquinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article presents a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.
- Molecular Formula: C34H34N2O6
- Molecular Weight: 566.644 g/mol
- Density: 1.263 g/cm³
- Boiling Point: 784.1 ºC at 760 mmHg
- LogP: 5.9516
The biological activity of 1,4-bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone is primarily attributed to its ability to intercalate into DNA and generate reactive oxygen species (ROS). This leads to the induction of apoptosis in cancer cells. The compound's structure allows it to interact with cellular components effectively, influencing various signaling pathways associated with cell proliferation and survival.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of anthraquinones. Specifically, 1,4-bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Induction of apoptosis via ROS generation |
| MCF-7 (breast cancer) | 3.2 | DNA intercalation leading to cell cycle arrest |
| A549 (lung cancer) | 4.5 | Inhibition of topoisomerase activity |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of anthraquinones is often influenced by their chemical structure. In the case of 1,4-bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone:
- The dimethoxyphenyl groups enhance lipophilicity and facilitate membrane permeability.
- The amino substituents contribute to the compound's ability to form hydrogen bonds with biological targets.
Studies indicate that modifications to these groups can significantly alter the compound's potency and selectivity against different cancer types.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of 1,4-bis((2-(3,4-dimethoxyphenyl)ethyl)amino)anthra-9,10-quinone on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
In Vivo Studies
In vivo studies using murine models have shown that administration of the compound resulted in significant tumor reduction compared to control groups. Histological examinations confirmed reduced tumor cell proliferation and increased apoptosis within treated tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
